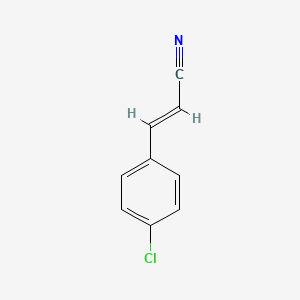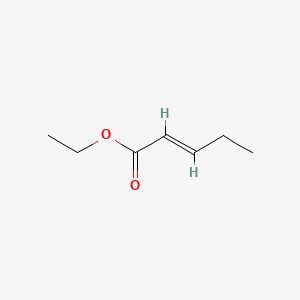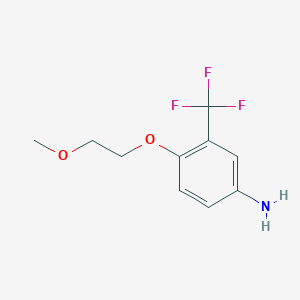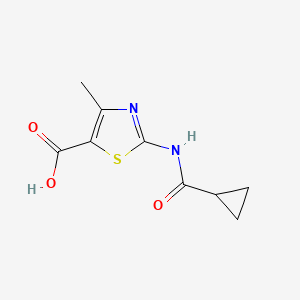
4-Chlorocinnamonitrile
Overview
Description
4-Chlorocinnamonitrile is an organic compound with the molecular formula C9H6ClN. It is a derivative of cinnamonitrile, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorocinnamonitrile can be synthesized through several methods, including:
Sandmeyer Reaction: This involves the conversion of 4-chlorobenzaldehyde to this compound using copper(I) cyanide in the presence of a catalyst.
Rosenmund-von Braun Reaction: This method uses 4-chlorobenzyl chloride and copper(I) cyanide to produce this compound.
Ullmann Coupling: This involves the coupling of 4-chlorobenzonitrile with an appropriate alkyne under copper catalysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Sandmeyer reaction due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Chlorocinnamonitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The nitrile group can act as an electron acceptor, making the molecule susceptible to nucleophilic attack, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.
Radical Polymerization: It can participate in radical polymerization reactions to form homopolymers and copolymers.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include organolithium compounds and Grignard reagents.
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used under thermal or photochemical conditions.
Major Products
Nucleophilic Addition: Products include substituted amines and ketones depending on the nucleophile used.
Radical Polymerization:
Scientific Research Applications
4-Chlorocinnamonitrile is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of heterocyclic compounds such as pyrazoles, thiazoles, and pyrimidines.
Functional Materials: It is used in the synthesis of conjugated polymers and liquid crystals for applications in organic electronics and optoelectronic devices.
Biological Activity: Some studies have reported moderate antimicrobial activity of this compound and its derivatives against certain bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 4-chlorocinnamonitrile involves its reactive nitrile group and chlorine substituent, which make it a versatile intermediate in organic synthesis. The nitrile group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions, facilitating the formation of various functionalized products.
Comparison with Similar Compounds
4-Chlorocinnamonitrile can be compared with other similar compounds such as:
Benzonitrile: Lacks the chlorine substituent, making it less reactive in certain nucleophilic addition reactions.
4-Hydroxybenzonitrile: Contains a hydroxyl group instead of chlorine, leading to different reactivity and applications.
4-Bromobenzonitrile: Contains a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
This compound is unique due to its combination of the nitrile group and chlorine substituent, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCNBCKABHGVMX-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28446-72-2 | |
| Record name | Cinnamonitrile, p-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028446722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-chlorocinnamonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B1353195.png)

![[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1353200.png)
![[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1353201.png)


![6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1353212.png)

